Lipophilicity (XLogP3-AA) Differentiation: Ortho-Fluorobenzyl-Pyridin-4-yl Target vs. Chloro-Fluoro Analog
The target compound exhibits a computed XLogP3-AA of 1.8, which is 0.7 log units lower than the 1-(2-chloro-4-fluorobenzyl) analog (XLogP3-AA = 2.5), despite both sharing the pyridin-4-yl and triazole-4-carboxylic acid core [1][2]. This difference is attributable to the replacement of a chlorine atom at the 2-position of the benzyl ring (in the analog) with a hydrogen atom (in the target), reducing both molecular weight (298.27 vs. 332.71 g/mol) and lipophilicity. The lower logP of the target compound places it closer to the optimal range for CNS drug-likeness (typically logP 1–3), whereas the chloro-fluoro analog exceeds commonly preferred thresholds for oral bioavailability.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 1-(2-chloro-4-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338667-52-9): XLogP3-AA = 2.5 |
| Quantified Difference | ΔXLogP3-AA = -0.7 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1][2] |
Why This Matters
Lower lipophilicity (XLogP3-AA 1.8 vs. 2.5) translates to improved aqueous solubility potential and reduced non-specific protein binding risk, which are critical parameters for selecting a screening compound in early drug discovery campaigns.
- [1] PubChem Compound Summary for CID 56769036, 1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 53366350, 1-(2-chloro-4-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Accessed April 2026. View Source
